6-Bromo-2-(trifluoromethyl)benzo[d]oxazole
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole typically involves organic reactions starting from appropriate precursors. One common method includes the bromination of 2-(trifluoromethyl)benzo[d]oxazole using bromine or a brominating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-Bromo-2-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
6-Bromo-2-(trifluoromethyl)benzo[d]oxazole can be compared with similar compounds such as:
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-(Trifluoromethyl)benzo[d]oxazole: Lacks the bromine substituent, which affects its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJBYABVFQSLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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